Cas no 2137603-62-2 (Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]-)
![Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]- structure](https://ja.kuujia.com/scimg/cas/2137603-62-2x500.png)
Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]- 化学的及び物理的性質
名前と識別子
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- Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]-
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- インチ: 1S/C19H25NO4/c1-2-19(17(21)22)11-15(14-8-9-14)10-16(19)20-18(23)24-12-13-6-4-3-5-7-13/h3-7,14-16H,2,8-12H2,1H3,(H,20,23)(H,21,22)
- InChIKey: GOYWLRYGLZWYEK-UHFFFAOYSA-N
- ほほえんだ: C1(CC)(C(O)=O)CC(C2CC2)CC1NC(OCC1=CC=CC=C1)=O
Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790497-10.0g |
2-{[(benzyloxy)carbonyl]amino}-4-cyclopropyl-1-ethylcyclopentane-1-carboxylic acid |
2137603-62-2 | 95% | 10.0g |
$9252.0 | 2024-05-22 | |
Enamine | EN300-790497-0.1g |
2-{[(benzyloxy)carbonyl]amino}-4-cyclopropyl-1-ethylcyclopentane-1-carboxylic acid |
2137603-62-2 | 95% | 0.1g |
$1893.0 | 2024-05-22 | |
Enamine | EN300-790497-0.25g |
2-{[(benzyloxy)carbonyl]amino}-4-cyclopropyl-1-ethylcyclopentane-1-carboxylic acid |
2137603-62-2 | 95% | 0.25g |
$1980.0 | 2024-05-22 | |
Enamine | EN300-790497-1.0g |
2-{[(benzyloxy)carbonyl]amino}-4-cyclopropyl-1-ethylcyclopentane-1-carboxylic acid |
2137603-62-2 | 95% | 1.0g |
$2152.0 | 2024-05-22 | |
Enamine | EN300-790497-2.5g |
2-{[(benzyloxy)carbonyl]amino}-4-cyclopropyl-1-ethylcyclopentane-1-carboxylic acid |
2137603-62-2 | 95% | 2.5g |
$4216.0 | 2024-05-22 | |
Enamine | EN300-790497-5.0g |
2-{[(benzyloxy)carbonyl]amino}-4-cyclopropyl-1-ethylcyclopentane-1-carboxylic acid |
2137603-62-2 | 95% | 5.0g |
$6239.0 | 2024-05-22 | |
Enamine | EN300-790497-0.05g |
2-{[(benzyloxy)carbonyl]amino}-4-cyclopropyl-1-ethylcyclopentane-1-carboxylic acid |
2137603-62-2 | 95% | 0.05g |
$1807.0 | 2024-05-22 | |
Enamine | EN300-790497-0.5g |
2-{[(benzyloxy)carbonyl]amino}-4-cyclopropyl-1-ethylcyclopentane-1-carboxylic acid |
2137603-62-2 | 95% | 0.5g |
$2066.0 | 2024-05-22 |
Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]- 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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5. Back matter
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]-に関する追加情報
Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]- (CAS No. 2137603-62-2): A Comprehensive Overview
Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]-, identified by its CAS number 2137603-62-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its cyclopentane core, which is functionalized with various substituents that contribute to its unique chemical and biological properties. The presence of an amide group and a phenylmethoxy carbonyl moiety makes this compound particularly interesting for its potential applications in drug design and development.
The structural complexity of Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]- arises from the combination of its cyclopentane ring, the 4-cyclopropyl substituent, the 1-ethyl group, and the amide functionality. The amide group is further modified by a phenylmethoxy carbonyl moiety, which introduces additional electronic and steric effects that can influence the compound's reactivity and interactions with biological targets. This intricate structure makes it a valuable scaffold for exploring new pharmacophores and developing novel therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The cyclopentane scaffold is known for its ability to mimic natural products and bioactive molecules, making it a popular choice for drug discovery. The specific substitution pattern in Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]- contributes to its potential as a lead compound in the design of drugs targeting neurological disorders, inflammatory conditions, and other metabolic diseases.
One of the most compelling aspects of this compound is its potential to serve as a precursor for more complex derivatives. The presence of the amide group allows for further functionalization through techniques such as hydrolysis, amidation, or coupling reactions. These modifications can be tailored to enhance specific pharmacological properties, such as solubility, bioavailability, or target affinity. The phenylmethoxy carbonyl moiety also provides a site for chemical manipulation, enabling the introduction of additional functional groups that can fine-tune the compound's biological activity.
Recent studies have highlighted the importance of cyclopentane derivatives in medicinal chemistry. For instance, compounds with similar structural features have been shown to exhibit inhibitory activity against enzymes involved in cancer progression and inflammation. The< strong>Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]- molecule represents a promising candidate for further investigation in these areas. Its unique structural features may provide a foundation for developing drugs that can selectively interact with disease-causing targets while minimizing side effects.
The synthesis of Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]- involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies include condensation reactions to form the amide bond, protection-deprotection techniques to handle sensitive functional groups, and purification methods such as column chromatography or recrystallization. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision.
The pharmacological evaluation of Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]- has only begun to scratch the surface of its potential applications. Initial studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors relevant to human health. However, more comprehensive research is needed to fully understand its mechanisms of action and therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential for unraveling the complex interactions between this compound and biological systems.
The development of new drugs is often a lengthy and challenging process that requires interdisciplinary collaboration. The< strong>Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]- molecule serves as an example of how advances in chemical synthesis can contribute to this process. By providing researchers with a versatile scaffold for drug design, this compound has the potential to accelerate the discovery of new therapeutic agents that can address unmet medical needs.
In conclusion,< strong>Cyclopentanecarboxylic acid, 4-cyclopropyl-1-ethyl-2-[[(phenylmethoxy)carbonyl]amino]- (CAS No. 2137603-62-2) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for developing novel drugs targeting various diseases. Further research is warranted to explore its full pharmacological profile and therapeutic applications.
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